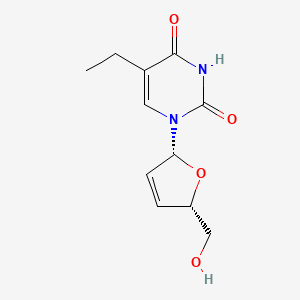
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D4EtU, also known as Deuterated 4-Ethyluracil, is a compound that has garnered significant interest in various scientific fields. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution can lead to changes in the physical and chemical properties of the compound, making it useful in a variety of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated 4-Ethyluracil typically involves the deuteration of 4-Ethyluracil. One common method is the use of deuterium oxide (D2O) as a deuterium source. The reaction can be catalyzed by a palladium catalyst, which facilitates the exchange of hydrogen atoms with deuterium atoms under mild conditions . Another method involves the use of deuterated reagents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) for the reduction of precursor compounds .
Industrial Production Methods
Industrial production of Deuterated 4-Ethyluracil often employs continuous-flow micro-tubing reactors to enhance reaction efficiency and scalability. This method allows for the production of large quantities of the compound with high deuterium incorporation and yield .
化学反応の分析
Types of Reactions
Deuterated 4-Ethyluracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of uracil derivatives.
Reduction: Reduction reactions can be carried out using deuterated reducing agents to produce fully deuterated products.
Substitution: Deuterated 4-Ethyluracil can participate in nucleophilic substitution reactions, where deuterium atoms are retained in the final product.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium oxide (D2O), deuterated reducing agents like LiAlD4 and NaBD4, and various catalysts such as palladium and platinum . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the specific reaction.
Major Products
The major products formed from these reactions are deuterated analogs of uracil derivatives, which can be used in further synthetic applications or as intermediates in the production of more complex molecules.
科学的研究の応用
Deuterated 4-Ethyluracil has a wide range of applications in scientific research:
作用機序
The mechanism of action of Deuterated 4-Ethyluracil involves its interaction with molecular targets and pathways in biological systems. The substitution of hydrogen with deuterium can lead to changes in bond strength and reaction kinetics, which can affect the compound’s behavior in biochemical reactions. For example, deuterium substitution can slow down metabolic reactions, leading to increased stability and prolonged activity of deuterated drugs .
類似化合物との比較
Deuterated 4-Ethyluracil can be compared with other deuterated compounds such as Deuterated Uracil and Deuterated Thymine. While all these compounds share the common feature of deuterium substitution, Deuterated 4-Ethyluracil is unique in its specific substitution pattern, which can lead to distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific deuterium labeling is required.
List of Similar Compounds
- Deuterated Uracil
- Deuterated Thymine
- Deuterated Cytosine
- Deuterated Adenine
特性
CAS番号 |
117723-56-5 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h3-5,8-9,14H,2,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
InChIキー |
WQGMBIROMCAHKJ-DTWKUNHWSA-N |
異性体SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
正規SMILES |
CCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


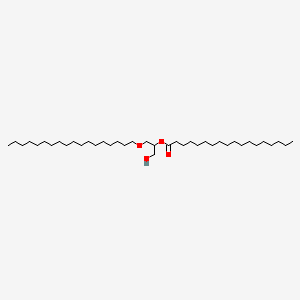
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
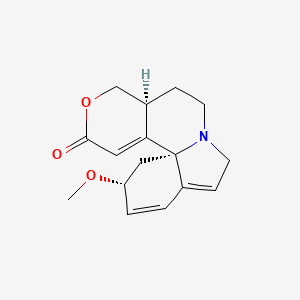
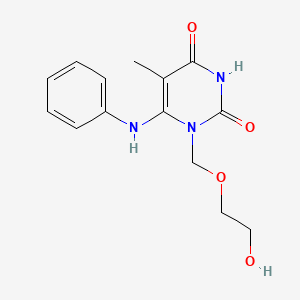
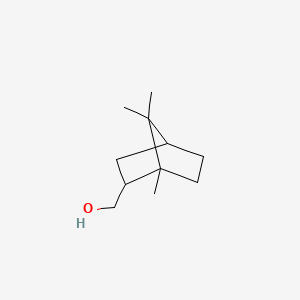
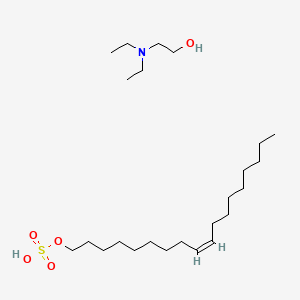
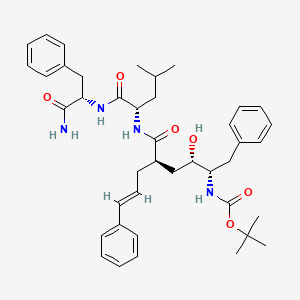
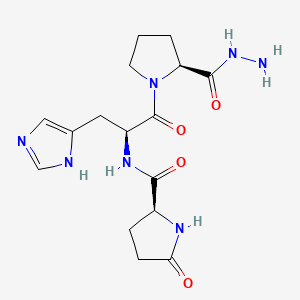
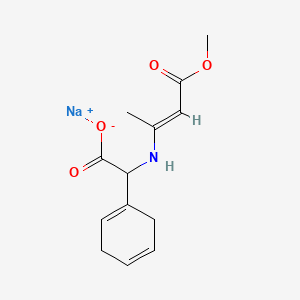
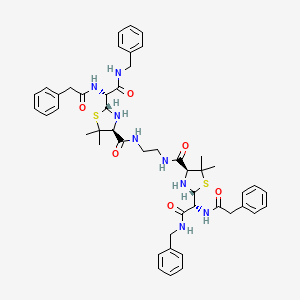
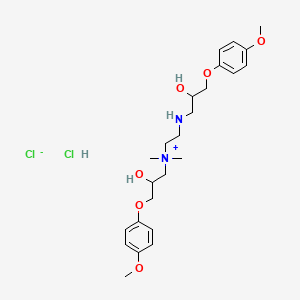
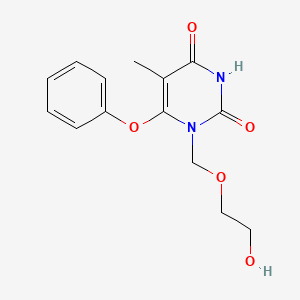
![sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate](/img/structure/B15194155.png)
![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
